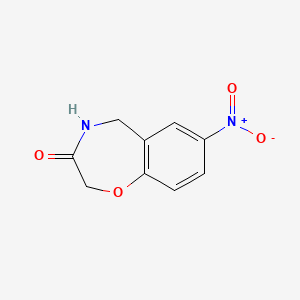![molecular formula C15H11ClN2O3S B5512501 5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B5512501.png)
5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives, which are structurally related to the compound , involves the condensation of various aldehydes with thiosemicarbazide, followed by cyclization. These reactions yield a core thiazolidinone structure, which can be further functionalized to introduce furamide and chlorophenoxy groups (Chandrappa et al., 2009).
Molecular Structure Analysis
Compounds similar to "5-[(4-chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide" often exhibit planarity in the thiazole moiety, with various substituents affecting the overall molecular conformation. Structural characterization is typically achieved through spectroscopic methods such as NMR, IR, and mass spectrometry, providing detailed insights into the arrangement of different functional groups (Kerru et al., 2019).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of electron-donating or withdrawing groups on the thiazole ring. For instance, modifications at the 4th position of the substituted aryl ring have been found to significantly impact the compound's anticancer properties, suggesting a role in binding interactions with biological targets (Chandrappa et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Single-crystal X-ray diffraction studies are particularly informative, revealing the precise molecular geometry and intermolecular interactions within the crystal lattice (Guo et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For example, the presence of a furamide group can influence the compound's hydrogen bonding capability, affecting its interactions with biological molecules and solvents (Kerru et al., 2019).
Aplicaciones Científicas De Investigación
Antioxidant Potential and Radical Scavenging
5-[(4-Chlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide has been identified for its potential antioxidant properties attributed to its -SH group, suggesting a significant reducing potential. A study explored its antioxidant capabilities using various in vitro methods, comparing it with standards like ascorbic acid and butylated hydroxytoluene. The compound exhibited promising activity across several assays, indicating its capacity to mitigate oxidation by inducing the endogenous defense system and preventing radical chain reactions. This positions it as a candidate for further antioxidant investigations (Shehzadi et al., 2018).
Potential Therapeutic Applications
The broader scope of research surrounding similar compounds, including those with thiazolopyrimidine and thiazolidinone frameworks, has demonstrated various therapeutic potentials, such as anti-inflammatory, analgesic, and anticancer activities. For instance, novel compounds derived from visnaginone and khellinone exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory properties, hinting at the diverse pharmacological applications of compounds within this chemical space (Abu‐Hashem et al., 2020).
Anticancer and Antiproliferative Effects
The exploration of the anticancer effects of thiazolidinone and furan derivatives, such as 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, has shown moderate to strong antiproliferative activity against human leukemia cell lines. This underscores the potential of these compounds in anticancer therapy, especially highlighting the significance of functional groups and their positions on the molecule in enhancing anticancer properties (Chandrappa et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-1-3-11(4-2-10)20-9-12-5-6-13(21-12)14(19)18-15-17-7-8-22-15/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWULGXCWMWRCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)NC3=NC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5512432.png)

![3-[(diethylamino)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B5512456.png)
![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)


![rel-(3R,4S)-4-isopropyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5512484.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B5512500.png)